(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring attached to a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide typically involves the reaction of benzo[d]thiazole derivatives with pyrrolidine-2-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)piperidine-2,6-dione: Similar structure with a thiazole ring and a piperidine moiety.
2-aminobenzothiazole: Contains the benzo[d]thiazole core but lacks the pyrrolidine carboxamide group
Uniqueness
(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is unique due to the combination of the benzo[d]thiazole and pyrrolidine carboxamide moieties, which confer specific chemical and biological properties. This unique structure allows for diverse applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
(2S)-1-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H13N3OS/c13-11(16)9-5-3-7-15(9)12-14-8-4-1-2-6-10(8)17-12/h1-2,4,6,9H,3,5,7H2,(H2,13,16)/t9-/m0/s1 |
InChI Key |
IXNFXWYXJMXQBZ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC3=CC=CC=C3S2)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3S2)C(=O)N |
Origin of Product |
United States |
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